a Jasmonate -

a Jasmonate

Catalog Number: EVT-1594828
CAS Number:
Molecular Formula: C12H17O3-
Molecular Weight: 209.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jasmonic acid anion is a 5-oxo monocarboxylic acid anion obtained by deprotonation of the carboxy group of any diastereomer of jasmonic acid; major species at pH 7.3. It has a role as a member of jasmonates.
Source

Jasmonates are synthesized from lipid constituents in plants. The biosynthesis primarily occurs in chloroplasts and peroxisomes, where fatty acids are converted into jasmonic acid through a series of enzymatic reactions involving lipoxygenases and cyclases.

Classification

Jasmonates can be classified into several categories based on their structure and function:

  • Jasmonic Acid: The core compound.
  • Jasmonoyl-Isoleucine: The most bioactive form that acts as a signaling molecule.
  • Other Derivatives: Including methyl jasmonate and various conjugates with amino acids.
Synthesis Analysis

Methods

The biosynthesis of jasmonates begins with the release of alpha-linolenic acid from membrane lipids, catalyzed by phospholipases. This fatty acid is then converted into cis-(+)-12-oxophytodienoic acid (OPDA) through the action of lipoxygenase and allene oxide synthase. OPDA is subsequently metabolized in peroxisomes to form jasmonic acid via several enzymatic steps, including reduction by OPDA reductase and beta-oxidation processes .

Technical Details

The technical details of jasmonate synthesis involve specific enzymes:

  • Lipoxygenases (LOX): Initiate the conversion of fatty acids to hydroperoxy fatty acids.
  • Allene Oxide Synthase (AOS): Converts hydroperoxy fatty acids to allene oxides.
  • Allene Oxide Cyclase (AOC): Cyclizes allene oxides to form OPDA.
  • OPDA Reductase: Reduces OPDA to jasmonic acid.
Molecular Structure Analysis

Structure

Jasmonic acid has a complex structure characterized by a cyclopentanone ring and a carboxylic acid functional group. The molecular formula is C13H18O3, with a molecular weight of 234.28 g/mol. Its structure allows for various modifications that lead to different jasmonate derivatives.

Data

The structural analysis reveals that the stereochemistry of jasmonic acid is crucial for its biological activity, particularly the configuration at the 7th carbon atom which influences receptor binding and signaling pathways .

Chemical Reactions Analysis

Reactions

Jasmonates participate in numerous chemical reactions:

  1. Conjugation with Amino Acids: Jasmonic acid can conjugate with isoleucine to form jasmonoyl-isoleucine, enhancing its signaling capacity.
  2. Methylation: Methyl jasmonate is formed from jasmonic acid through methylation, which serves as a volatile signal for plant defense.

Technical Details

The reactions involve specific enzymes such as JASMONOYL ISOLEUCINE CONJUGATE SYNTHASE, which catalyzes the formation of jasmonoyl-isoleucine from jasmonic acid and isoleucine .

Mechanism of Action

Process

The mechanism of action for jasmonates involves their perception by specific receptors in plant cells. Upon binding to these receptors, jasmonates activate signaling cascades that lead to the expression of genes involved in stress responses and development.

Data

Research indicates that the COI1-JAZ co-receptor complex plays a pivotal role in this signaling process. When jasmonates bind to COI1, it facilitates the degradation of JAZ proteins, which are repressors of transcription factors that mediate defense responses .

Physical and Chemical Properties Analysis

Physical Properties

Jasmonic acid is a colorless solid at room temperature with a melting point around 35°C. It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.

Chemical Properties

The chemical properties include:

  • Reactivity: Jasmonates can react with nucleophiles due to their electrophilic nature.
  • Stability: They are relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.

Relevant data includes the quantification of jasmonate levels in plant tissues using techniques like gas chromatography-mass spectrometry (GC-MS), which has shown significant increases in response to wounding or herbivore attack .

Applications

Scientific Uses

Jasmonates have several applications in scientific research:

  • Plant Stress Studies: They are used to study plant responses to biotic stressors such as herbivores and pathogens.
  • Agricultural Practices: Jasmonate analogs are explored for their potential use as natural pesticides or growth regulators.
  • Developmental Biology: Research into jasmonate signaling pathways aids in understanding plant development processes like flowering and fruit ripening.
Jasmonate Biosynthesis and Signaling Pathways

Enzymatic Regulation of α-Linolenic Acid Metabolism in Chloroplast Membranes

Jasmonate (JA) biosynthesis initiates in chloroplast membranes, where the ω-3 fatty acid α-linolenic acid (ALA; 18:3) is liberated from membrane glycerolipids. This process is catalyzed by chloroplast-localized phospholipase A1 (DAD1) in Arabidopsis, which exhibits specificity for sn-1 acyl chains of phospholipids [1] [4]. ALA serves as the primary precursor for the octadecanoid pathway, undergoing sequential oxygenation by:

  • 13-Lipoxygenase (13-LOX): Converts ALA to 13-hydroperoxy-octadecatrienoic acid (13-HPOT)
  • Allene oxide synthase (AOS): Transforms 13-HPOT to an unstable allene oxide
  • Allene oxide cyclase (AOC): Cyclizes the allene oxide to (+)-12-oxo-phytodienoic acid (OPDA) [4] [8]

OPDA synthesis occurs at the chloroplast envelope, where AOS and AOC form metabolons that channel substrates efficiently. Notably, galactolipids like monogalactosyldiacylglycerol (MGDG) serve as the predominant reservoirs for ALA in chloroplast membranes, constituting >70% of thylakoid lipids [1]. Disruption of MGDG biosynthesis in Arabidopsis mutants (mgd1) reduces OPDA accumulation, confirming the metabolic coupling between membrane lipid remodeling and JA precursor synthesis [1].

Table 1: Key Enzymes in Chloroplast-Localized ALA Metabolism

EnzymeGene (Arabidopsis)LocalizationFunction
Phospholipase A1DAD1Chloroplast envelopeReleases ALA from membrane phospholipids
13-LipoxygenaseLOX2Chloroplast stromaAdds oxygen to ALA to form 13-HPOT
Allene oxide synthaseAOSChloroplast envelopeConverts 13-HPOT to unstable allene oxide
Allene oxide cyclaseAOCChloroplast envelopeCyclizes allene oxide to OPDA
MGDG synthaseMGD1Inner envelope membraneSynthesizes ALA-rich galactolipid reservoir

Role of JASSY and COMATOSE in OPDA Trafficking Across Cellular Compartments

OPDA must traverse the chloroplast envelope to access peroxisomes for β-oxidation. This transport involves two critical proteins:

  • JASSY: A chloroplast outer membrane β-barrel protein that facilitates OPDA export. Arabidopsis jassy mutants accumulate OPDA within chloroplasts and exhibit impaired JA biosynthesis, confirming JASSY’s role as an OPDA transporter [1].
  • COMATOSE (CTS/ABCD1): A peroxisomal ATP-binding cassette (ABC) transporter that imports OPDA into peroxisomes. Mutations in CTS block OPDA import and abolish JA production, despite normal OPDA synthesis in chloroplasts [4].

OPDA trafficking exhibits compartmental specificity:

  • Chloroplast-synthesized OPDA is exported via JASSY
  • Cytosolic OPDA is activated to OPDA-CoA by acyl-CoA synthetases (e.g., LACS6)
  • OPDA-CoA is imported into peroxisomes via COMATOSE [1] [4]

This dual-transport system ensures metabolic channeling of OPDA toward JA synthesis while preventing cytotoxic accumulation. Notably, OPDA itself functions as a signaling molecule independent of JA, regulating gene expression and defense responses [4].

β-Oxidation Mechanisms in Peroxisomes for JA-Ile Synthesis

Within peroxisomes, OPDA undergoes three cycles of β-oxidation to form jasmonic acid (JA). This process requires four enzymatic steps per cycle:

  • Activation: OPDA-CoA ligation by peroxisomal acyl-CoA oxidases (ACX1/ACX5)
  • Hydration: Enoyl-CoA hydratase (MFP2/AIM1)
  • Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase
  • Thiolytic cleavage: Acetyl-CoA acyltransferase (KAT2) [4]

The final β-oxidation cycle yields jasmonic acid (JA), which is exported to the cytosol. There, jasmonoyl-isoleucine synthetase (JAR1) conjugates JA to isoleucine to form (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), the bioactive hormone [4] [6].

Key genetic evidence:

  • acx1 mutants show 80% reduction in wound-induced JA
  • jar1 plants are insensitive to JA and defective in defense responses [4]

MYC2 as the Central Transcription Factor in JA Signaling Cascades

MYC2 is a basic helix-loop-helix (bHLH) transcription factor that functions as the master regulator of JA signaling. Its domain architecture includes:

  • Jasmonate-Associated Domain (JID): Binds JAZ repressors
  • Transactivation Domain (TAD): Recruits coactivators like MED25
  • Basic Domain: Binds G-box (5′-CACGTG-3′) elements in JA-responsive promoters
  • HLH Domain: Mediates dimerization [2] [6] [9]

MYC2 activates distinct JA response branches:

  • Defense against herbivores: Upregulates VSP (vegetative storage protein) and LOX2 (lipoxygenase)
  • Root growth inhibition: Represses cell division via CDC48
  • Specialized metabolism: Induces terpenoid indole alkaloid biosynthesis genes [2] [6]

MYC2 activity is amplified through transcriptional cascades:

  • MYC2 directly induces MYC2-TARGETED BHLH (MTB1/2/3) genes
  • MTB proteins dimerize with MYC2 to enhance DNA binding
  • MYC2 recruits MEDIATOR25 (MED25), which bridges RNA polymerase II and chromatin remodelers like HAC1 [6] [9]

Table 2: MYC2-Regulated Physiological Processes

ProcessTarget GenesBiological Output
Herbivore defenseVSP1, LOX2Proteinase inhibitor accumulation
Root growth inhibitionCDC48, EXPANSINSCell cycle arrest
Alkaloid biosynthesisSTR, TDCTerpenoid indole alkaloid production
Flower developmentMYB21, MYB24Stamen maturation and pollen viability

JAZ Repressor Proteins and Their Degradation via SCFCOI1 Ubiquitination

JAZ (Jasmonate ZIM-domain) proteins repress JA signaling by sequestering MYC2. Key structural features:

  • ZIM domain: Mediates JAZ dimerization and NINJA interactions
  • Jas motif: Binds COI1 and MYC2
  • EAR motif: Recruits TOPLESS corepressor [3] [7] [10]

In the absence of JA-Ile, JAZ proteins:

  • Bind MYC2 via the Jas motif
  • Recruit TOPLESS through NINJA adapter proteins
  • Suppress MYC2 transactivation by histone deacetylation [7] [10]

JA-Ile perception triggers SCFCOI1-mediated ubiquitination:

  • JA-Ile binds the COI1-JAZ co-receptor complex
  • COI1 conformational change enhances JAZ affinity
  • SCFCOI1 polyubiquitinates JAZ proteins
  • 26S proteasome degrades JAZ repressors within minutes [3] [7] [10]

This derepresses MYC2, enabling transcription of JA-responsive genes. Negative feedback occurs via:

  • MYC2-induced JAZ expression
  • Alternative splicing generating dominant JAZ variants (e.g., JAZ10.4) resistant to degradation [9] [10]

Table 3: JAZ Degradation Dynamics in JA Signaling

ProcessComponents InvolvedTime Scale
JA-Ile bindingCOI1-JAZ co-receptor<1 min
JAZ ubiquitinationSCFCOI1, E2 conjugases1-5 min
Proteasomal degradation26S proteasome5-30 min
De novo JAZ synthesisMYC2-induced transcription>60 min
  • α-Linolenic acid (ALA)
  • 12-Oxo-phytodienoic acid (OPDA)
  • Jasmonic acid (JA)
  • (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile)
  • Monogalactosyldiacylglycerol (MGDG)
  • Phosphatidic acid (PA)

Properties

Product Name

a Jasmonate

IUPAC Name

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

Molecular Formula

C12H17O3-

Molecular Weight

209.26 g/mol

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3-

InChI Key

ZNJFBWYDHIGLCU-ARJAWSKDSA-M

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)[O-]

Isomeric SMILES

CC/C=C\CC1C(CCC1=O)CC(=O)[O-]

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